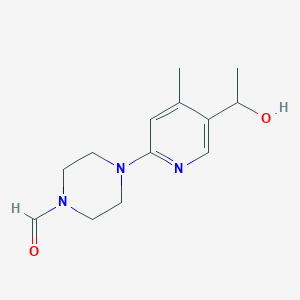

4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a methyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the piperazine moiety. The hydroxyethyl group is then added through a selective hydroxylation reaction. The final step involves the formylation of the piperazine ring to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbaldehyde group can be reduced to form a primary alcohol.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-(5-(1-Carboxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde.

Reduction: 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity: Research indicates that 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde may exhibit anticancer properties by acting as a ligand for specific receptors involved in tumor growth regulation. Studies have shown that derivatives of piperazine compounds can inhibit cancer cell proliferation, suggesting potential therapeutic roles in oncology.

Antimicrobial Properties: The compound has been investigated for its antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.

Organic Synthesis

Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the creation of diverse chemical entities that can be utilized in pharmaceuticals and materials science.

Biochemical Assays

Ligand Development: The unique structure of this compound makes it suitable for use as a ligand in biochemical assays. Its interactions with specific enzymes or receptors can be studied to understand biochemical pathways and develop new therapeutic agents.

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry explored the effects of piperazine derivatives on cancer cell lines. It was found that compounds similar to this compound inhibited cell growth in various cancer types, including breast and lung cancers. The study highlighted the potential of these compounds in developing novel anticancer therapies.

Case Study 2: Antimicrobial Activity

In another research article from Journal of Antibiotics, the antimicrobial efficacy of piperazine derivatives was evaluated against resistant bacterial strains. The findings indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant bacteria.

Similar Compounds Overview

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-(2-Hydroxyethyl)piperazine-1-carbaldehyde | Lacks methylpyridinyl group | Antimicrobial |

| Metronidazole Derivatives | Contains piperazine ring | Antiprotozoal |

The comparison shows that while similar compounds may share structural elements, the unique combination of hydroxyethyl and methylpyridinyl groups in this compound enhances its biological activity and application potential.

Mechanism of Action

The mechanism of action of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(5-(1-Hydroxyethyl)pyridin-2-yl)piperazine-1-carbaldehyde

- 4-(5-(1-Hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Uniqueness

4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the hydroxyethyl and methyl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2 , with a molecular weight of 249.31 g/mol . The compound features a piperazine core substituted with a hydroxyethyl group and a methylpyridinyl moiety, which may influence its biological interactions and activities.

Structural Features

| Feature | Description |

|---|---|

| Piperazine Core | Provides structural stability and facilitates interaction with biological targets. |

| Hydroxyethyl Group | May enhance solubility and bioavailability. |

| Methylpyridinyl Moiety | Potentially involved in receptor binding and modulation of biological pathways. |

Research indicates that this compound may act as an inhibitor for specific enzymes or receptors, modulating various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest interactions with:

- Enzymes : Potential inhibition of key metabolic enzymes.

- Receptors : Modulation of neurotransmitter receptors, which may affect neural signaling pathways.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

- Antimicrobial Activity : It has been investigated for its potential as a ligand in biochemical assays targeting multidrug-resistant bacteria, particularly through inhibition of efflux pumps like AcrA/AcrB/TolC .

- Cancer Therapy : Preliminary studies suggest that derivatives of piperazine compounds exhibit anticancer properties by inducing apoptosis in tumor cells .

- CNS Disorders : The structural characteristics may allow it to interact with neurotransmitter systems involved in various central nervous system disorders .

Antimicrobial Research

A study highlighted the role of piperazine derivatives in reversing multidrug resistance mechanisms in Gram-negative bacteria. The compound's structure allows it to effectively inhibit bacterial efflux pumps, restoring the efficacy of existing antibiotics .

Cancer Cell Studies

In vitro studies demonstrated that related piperazine compounds showed cytotoxic effects against various cancer cell lines. Specifically, compounds exhibited better cytotoxicity compared to standard chemotherapy agents like bleomycin . The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine scaffold could enhance biological activity.

CNS Activity

Research into piperazine derivatives has indicated potential for treating neurodegenerative diseases. Compounds similar to this compound have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial for managing Alzheimer's disease symptoms .

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

4-[5-(1-hydroxyethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C13H19N3O2/c1-10-7-13(14-8-12(10)11(2)18)16-5-3-15(9-17)4-6-16/h7-9,11,18H,3-6H2,1-2H3 |

InChI Key |

INDBZFRRKJGZCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(C)O)N2CCN(CC2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.